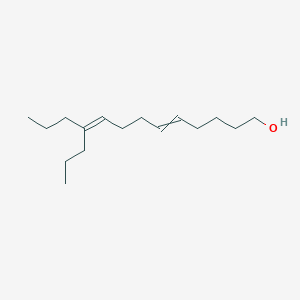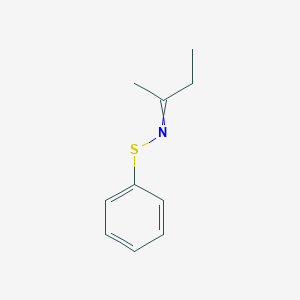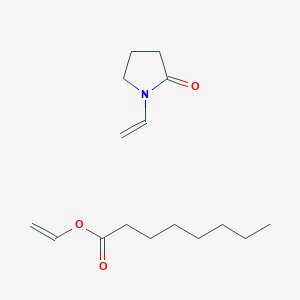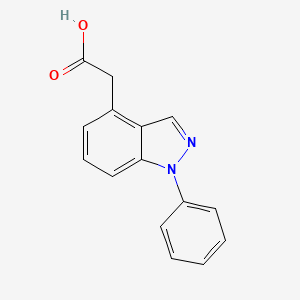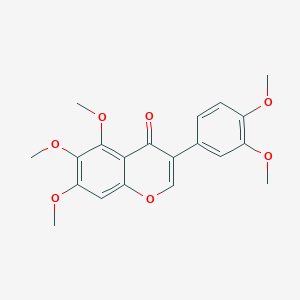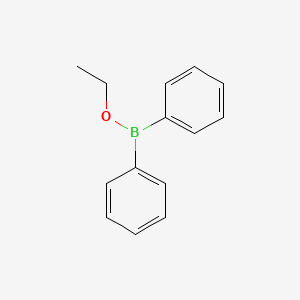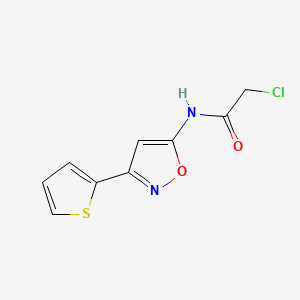
N-Chloro-N-methylcyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-N-methylcyclohex-3-ene-1-carboxamide is a chemical compound characterized by the presence of a chloro group, a methyl group, and a cyclohexene ring with a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-methylcyclohex-3-ene-1-carboxamide typically involves the chlorination of N-methylcyclohex-3-ene-1-carboxamide. One common method includes the use of sodium hypochlorite (NaOCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-N-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into N-methylcyclohex-3-ene-1-carboxamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-methylcyclohex-3-ene-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Chloro-N-methylcyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-Chloro-N-methylcyclohex-3-ene-1-carboxamide exerts its effects involves the interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylcyclohex-3-ene-1-carboxamide: Lacks the chloro group, making it less reactive in certain substitution reactions.
N-Chloro-N-ethylcyclohex-3-ene-1-carboxamide: Contains an ethyl group instead of a methyl group, which can influence its reactivity and biological activity.
Uniqueness
N-Chloro-N-methylcyclohex-3-ene-1-carboxamide is unique due to the presence of both a chloro group and a methyl group on the cyclohexene ring
Propiedades
Número CAS |
36393-98-3 |
|---|---|
Fórmula molecular |
C8H12ClNO |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
N-chloro-N-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H12ClNO/c1-10(9)8(11)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 |
Clave InChI |
VUYFWIZEJQIEGN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1CCC=CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


